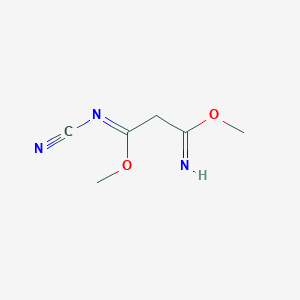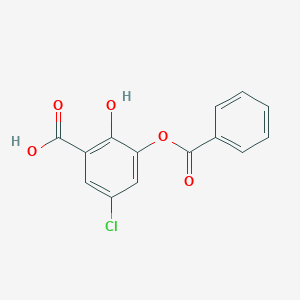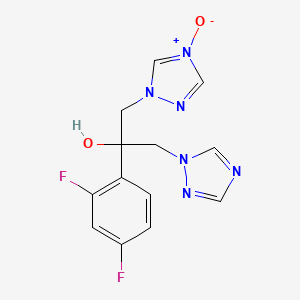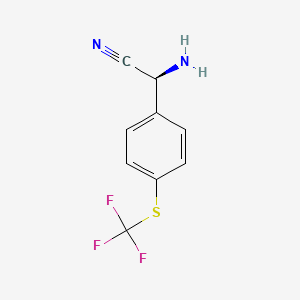
N-Cyano-1,3-dimethoxy-1,3-propanediimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-1,3-dimethoxy-1,3-propanediimine is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. It is a building block used in various chemical syntheses and has applications in organic synthesis as an intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in bulk by chemical companies specializing in organic building blocks and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-1,3-dimethoxy-1,3-propanediimine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyano-1,3-dimethoxy-1,3-propanediimine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the preparation of other organic compounds.
Chemical Research: The compound is utilized in research studies to explore new synthetic pathways and reaction mechanisms.
Industrial Applications: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Cyano-1,3-dimethoxy-1,3-propanediimine involves its reactivity with various chemical reagents. The cyano group can act as an electrophile in substitution reactions, while the methoxy groups can participate in other chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the cyano and methoxy groups.
N,N-Dimethyl-1,3-propanediamine: Another similar compound used in various chemical applications.
Uniqueness
N-Cyano-1,3-dimethoxy-1,3-propanediimine is unique due to the presence of both cyano and methoxy functional groups, which confer specific reactivity and applications in organic synthesis.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
dimethyl N'-cyanopropanediimidate |
InChI |
InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h8H,3H2,1-2H3 |
InChI-Schlüssel |
JNLQUMUSZMOPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CC(=NC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)

![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)
![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)









